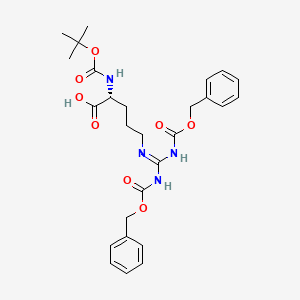
N-Boc-D-精氨酸(Z)2-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Boc-D-arg(Z)2-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protected form of arginine, allowing for the stepwise construction of peptides without unwanted side reactions . It is also used in the study of enzyme inhibitors and protein-protein interactions .
作用机制
Target of Action
Boc-D-arg(Z)2-OH is a derivative of the amino acid arginine . It is primarily used in peptide synthesis . The primary targets of Boc-D-arg(Z)2-OH are the proteins that are being synthesized. These proteins play a wide variety of roles in biological systems, depending on their structure and function.
Mode of Action
Boc-D-arg(Z)2-OH interacts with its targets during the process of peptide synthesis . It is coupled via the mixed anhydride (MA) with HGlu(OBzl)-Lys(Z)-Arg(Z,Z)-CH2Cl . The Boc group (tert-butoxycarbonyl) and the Z group (benzyloxycarbonyl) are protecting groups that prevent unwanted side reactions during the synthesis process . These groups are removed after the desired peptide bond formation has occurred.
Biochemical Pathways
The biochemical pathway primarily affected by Boc-D-arg(Z)2-OH is protein synthesis. In this pathway, amino acids are linked together in a specific order to form proteins. Boc-D-arg(Z)2-OH, as a derivative of arginine, can be incorporated into proteins during this process .
Pharmacokinetics
The Boc and Z protecting groups may influence its bioavailability by affecting its solubility and stability .
Result of Action
The result of Boc-D-arg(Z)2-OH’s action is the successful synthesis of peptides with the correct sequence of amino acids . This can lead to the production of proteins with specific functions in biological systems.
Action Environment
The action of Boc-D-arg(Z)2-OH is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other chemicals in the reaction mixture can also influence the reaction. For safety, it should be handled in a well-ventilated place, avoiding dust formation and contact with skin and eyes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-arg(Z)2-OH typically involves the protection of the arginine molecule with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. The process begins with the reaction of arginine with di-tert-butyl dicarbonate to introduce the Boc group.
Industrial Production Methods
Industrial production of Boc-D-arg(Z)2-OH follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
化学反应分析
Types of Reactions
Boc-D-arg(Z)2-OH primarily undergoes deprotection reactions to remove the Boc and Z groups, allowing the free arginine to participate in further peptide synthesis. It can also undergo substitution reactions where the protective groups are replaced with other functional groups .
Common Reagents and Conditions
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc group, while hydrogenation or acidic conditions are used to remove the Z groups.
Substitution Reactions: Various reagents such as hydrochloric acid or sodium hydroxide can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions are free arginine and its derivatives, which can then be used in further peptide synthesis or other biochemical applications .
相似化合物的比较
Similar Compounds
Fmoc-Arg(Pbf)-OH: Uses different protective groups (Fmoc and Pbf) and is used in different synthesis protocols.
Boc-Arg(Tos)-OH: Uses a tosyl group instead of Z groups, offering different reactivity and protection.
Uniqueness
Boc-D-arg(Z)2-OH is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly valuable in complex peptide synthesis where multiple steps and high purity are required .
属性
IUPAC Name |
(2R)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRJPLNCTNRXPE-OAQYLSRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
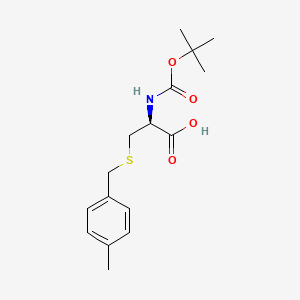
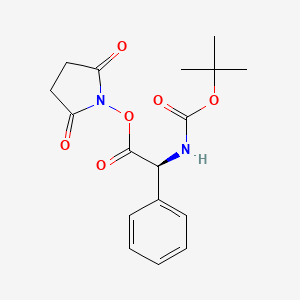
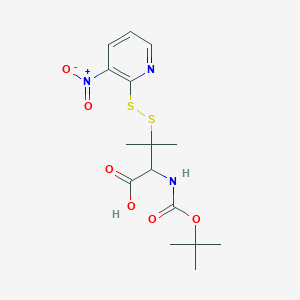
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B613639.png)
![N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B613643.png)
![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)
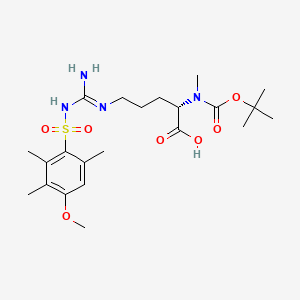
![N-cyclohexylcyclohexanamine;(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B613649.png)
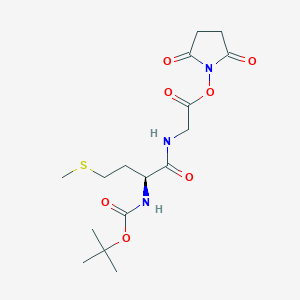
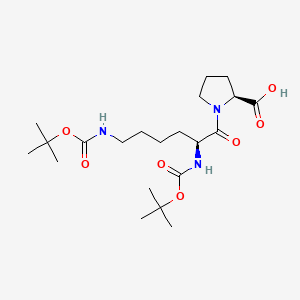

![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)

